molecular formula C7H15ClN2O3 B2979104 2-(5-Aminopentylamino)-2-oxoacetic acid;hydrochloride CAS No. 2567503-27-7

2-(5-Aminopentylamino)-2-oxoacetic acid;hydrochloride

Cat. No. B2979104
CAS RN: 2567503-27-7
M. Wt: 210.66
InChI Key: PLISNFYJSZJFAY-UHFFFAOYSA-N
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Description

2-(5-Aminopentylamino)-2-oxoacetic acid;hydrochloride, also known as N6-(2-Hydroxyethyl)-Adenosine (HEA), is a purine nucleoside analog that has been studied extensively for its potential use in scientific research applications. This compound has been shown to have various biological effects, including anti-inflammatory and anti-tumor properties.

Scientific Research Applications

Synthesis of Bifunctional Chelating Agents

2-Aminooxyethyliminodiacetic acid has been studied as a bifunctional chelating agent, designed to bind a carbonyl group of biomolecules through its hydroxylamino group. It represents a class of compounds that could be structurally related or have similar functionalities to 2-(5-Aminopentylamino)-2-oxoacetic acid;hydrochloride, showcasing its potential in carbonyl labeling of biomolecules. This application is crucial for bioconjugation in medicinal chemistry and biochemical research, providing a method for the targeted delivery of drugs or imaging agents to specific sites within the body or in biological samples (R. Yoda & Y. Matsushima, 1994).

Development of Novel α-Ketoamide Derivatives

In the field of organic synthesis, compounds like this compound can be utilized in creating novel α-ketoamide derivatives. For example, OxymaPure, combined with DIC (N,N'-Diisopropylcarbodiimide), has been employed in synthesizing a series of α-ketoamide derivatives, demonstrating the utility of related compounds in the synthesis of complex organic molecules. Such molecules have potential applications in drug development, highlighting their role in creating new therapeutics with improved efficacy and safety profiles (A. El‐Faham et al., 2013).

Exploration in Iron Metabolism and Chelation Therapy

Research into the biochemistry of sideramines and sideromycins, involving compounds with functionalities similar to this compound, has provided insight into their role in iron metabolism. These studies are significant for understanding the mechanisms of iron uptake, storage, and release in biological systems, offering potential pathways for the development of treatments for iron-related disorders. Chelating agents derived from these studies could be applied in treating conditions like iron overload disorders, highlighting the therapeutic applications of these compounds (H. Keberle, 1964).

properties

IUPAC Name

2-(5-aminopentylamino)-2-oxoacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3.ClH/c8-4-2-1-3-5-9-6(10)7(11)12;/h1-5,8H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLISNFYJSZJFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCNC(=O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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